molecular formula C11H16FO3P B2482693 Diethyl 3-fluorobenzylphosphonate CAS No. 63909-57-9

Diethyl 3-fluorobenzylphosphonate

Cat. No. B2482693
CAS RN: 63909-57-9
M. Wt: 246.218
InChI Key: JYFYRNCOOXHPGY-UHFFFAOYSA-N
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Patent
US09290472B2

Procedure details

A mixture of 3-fluorobenzyl bromide (2 g) and triethyl phosphite (2.2 mL) was heated at 160° C. under nitrogen for 4 hours. After cooling, the were volatiles removed in vacuo and the residue was purified by chromatography on silica eluting with a mixture of ethyl acetate and cyclohexane with a gradient of 0-100% to give diethyl (3-fluorobenzyl)phosphonate (2.46 g)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5]Br.[P:10]([O:17]CC)([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13]>>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][P:10](=[O:17])([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1
Name
Quantity
2.2 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the were volatiles removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica eluting with a mixture of ethyl acetate and cyclohexane with a gradient of 0-100%

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CP(OCC)(OCC)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.